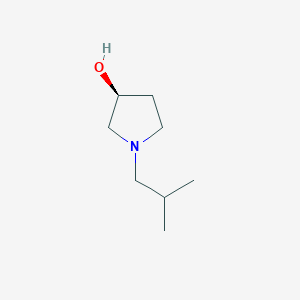![molecular formula C9H7BrN2O B6614608 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1198277-84-7](/img/structure/B6614608.png)
4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mécanisme D'action
Target of Action
The primary target of 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the FGFRs . It acts as a hinge binder, forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFRs, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action inhibits this process, thereby affecting these pathways and their downstream effects .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results indicate the compound’s potential as a lead compound for cancer therapy .
Analyse Biochimique
Biochemical Properties
It has been reported that similar pyrrolopyridine derivatives exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions with FGFRs suggest that 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde may also interact with these or similar biomolecules.
Cellular Effects
In cellular contexts, this compound could potentially influence cell function through its interactions with FGFRs . FGFRs play a crucial role in cell proliferation, migration, and angiogenesis . Therefore, any compound that can modulate the activity of these receptors could have significant effects on these cellular processes.
Molecular Mechanism
Given its potential interaction with FGFRs, it could exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation . This could result in changes in downstream signaling pathways, potentially influencing gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the processes are cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 4-Bromo-1H-pyrazole
Comparison: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound has shown potent inhibitory activity against FGFRs, making it a valuable lead compound in anticancer drug development .
Propriétés
IUPAC Name |
4-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-7(10)2-3-11-9(8)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYOWUXGXUCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
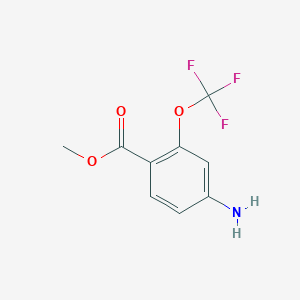
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid, cis](/img/structure/B6614539.png)
![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid](/img/structure/B6614547.png)
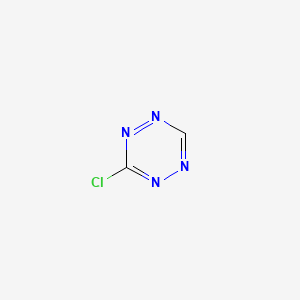
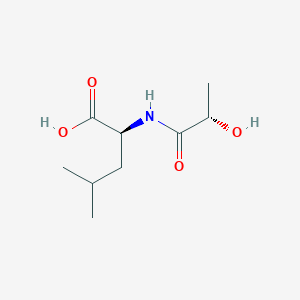
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
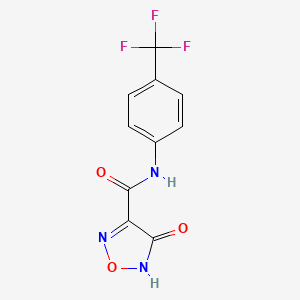
![1h-Pyrrolo[3,2-c]pyridine-4-methanamine](/img/structure/B6614591.png)

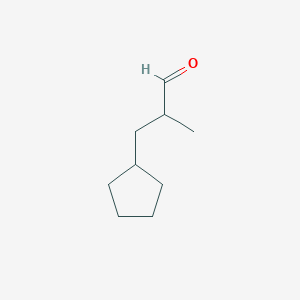

![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)
